Cas no 1822666-76-1 (1-(5-Chloropyrimidin-2-yl)ethan-1-one)

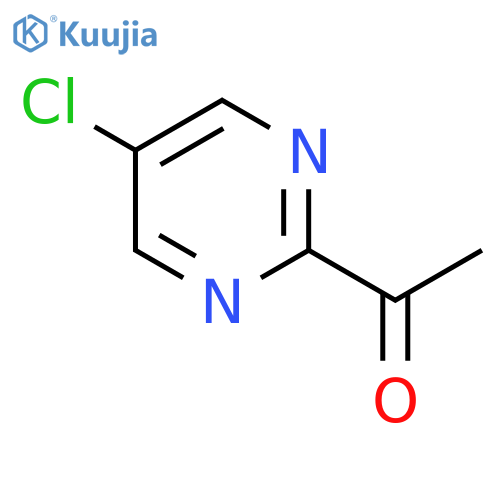

1822666-76-1 structure

商品名:1-(5-Chloropyrimidin-2-yl)ethan-1-one

CAS番号:1822666-76-1

MF:C6H5ClN2O

メガワット:156.56970000267

MDL:MFCD23381284

CID:4621257

PubChem ID:124220480

1-(5-Chloropyrimidin-2-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(5-Chloropyrimidin-2-yl)ethan-1-one

- 1-(5-Chloropyrimidin-2-yl)ethanone

- A905888

-

- MDL: MFCD23381284

- インチ: 1S/C6H5ClN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-3H,1H3

- InChIKey: NITDGGLOEWJFEJ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=NC(C(C)=O)=NC=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 132

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 42.8

1-(5-Chloropyrimidin-2-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM467346-250mg |

1-(5-CHLOROPYRIMIDIN-2-YL)ETHAN-1-ONE |

1822666-76-1 | 95%+ | 250mg |

$784 | 2023-02-02 | |

| eNovation Chemicals LLC | D634353-5g |

1-(5-CHLOROPYRIMIDIN-2-YL)ETHAN-1-ONE |

1822666-76-1 | 95% | 5g |

$1980 | 2024-08-03 | |

| Matrix Scientific | 221805-1g |

1-(5-Chloropyrimidin-2-yl)ethan-1-one, 95% min |

1822666-76-1 | 95% | 1g |

$1403.00 | 2023-09-06 | |

| Enamine | EN300-1657610-10.0g |

1-(5-chloropyrimidin-2-yl)ethan-1-one |

1822666-76-1 | 95% | 10.0g |

$2962.0 | 2023-07-06 | |

| Enamine | EN300-1657610-0.05g |

1-(5-chloropyrimidin-2-yl)ethan-1-one |

1822666-76-1 | 95% | 0.05g |

$214.0 | 2023-07-06 | |

| Enamine | EN300-1657610-500mg |

1-(5-chloropyrimidin-2-yl)ethan-1-one |

1822666-76-1 | 95.0% | 500mg |

$716.0 | 2023-09-21 | |

| A2B Chem LLC | AX31364-500mg |

1-(5-Chloropyrimidin-2-yl)ethan-1-one |

1822666-76-1 | 95% | 500mg |

$789.00 | 2024-04-20 | |

| Enamine | EN300-1657610-1000mg |

1-(5-chloropyrimidin-2-yl)ethan-1-one |

1822666-76-1 | 95.0% | 1000mg |

$918.0 | 2023-09-21 | |

| A2B Chem LLC | AX31364-2.5g |

1-(5-Chloropyrimidin-2-yl)ethan-1-one |

1822666-76-1 | 95% | 2.5g |

$1990.00 | 2024-04-20 | |

| Enamine | EN300-1657610-5000mg |

1-(5-chloropyrimidin-2-yl)ethan-1-one |

1822666-76-1 | 95.0% | 5000mg |

$2351.0 | 2023-09-21 |

1-(5-Chloropyrimidin-2-yl)ethan-1-one 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

1822666-76-1 (1-(5-Chloropyrimidin-2-yl)ethan-1-one) 関連製品

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1822666-76-1)1-(5-Chloropyrimidin-2-yl)ethan-1-one

清らかである:99%

はかる:1g

価格 ($):1235.0